molecular formula C10H5ClLiNO2 B2896357 Lithium(1+) ion 4-chloroquinoline-3-carboxylate CAS No. 2219408-85-0

Lithium(1+) ion 4-chloroquinoline-3-carboxylate

Cat. No.: B2896357
CAS No.: 2219408-85-0
M. Wt: 213.55
InChI Key: XCVKUNITTDDHPY-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-chloroquinoline-3-carboxylate (molecular formula: C₁₀H₅ClLiNO₂) is a lithium salt derived from 4-chloroquinoline-3-carboxylic acid. This compound features a quinoline backbone substituted with a chlorine atom at the 4-position and a carboxylate group at the 3-position, coordinated to a lithium cation. Key identifiers include the InChIKey XCVKUNITTDDHPY-UHFFFAOYSA-M and CAS-related number 2219408-85-0 . Structural analogs often involve modifications to the quinoline ring or the counterion, influencing solubility, stability, and reactivity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;4-chloroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2.Li/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVKUNITTDDHPY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C2C(=C1)C(=C(C=N2)C(=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClLiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219408-85-0
Record name lithium(1+) ion 4-chloroquinoline-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 4-chloroquinoline-3-carboxylate typically involves the reaction of 4-chloroquinoline-3-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce hydrogenated quinoline derivatives .

Scientific Research Applications

Chemistry

1-Methoxy-3-(prop-2-yn-1-yloxy)benzene serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation: Using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
  • Reduction: Converting the alkyne group to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.
  • Substitution Reactions: Nucleophilic substitutions can occur at the methoxy or prop-2-yn-1-yloxy groups, leading to diverse derivatives.

Biology

Research has indicated that this compound exhibits potential biological activities , particularly:

  • Antimicrobial Properties: Studies have shown that compounds similar to 1-Methoxy-3-(prop-2-yn-1-yloxy)benzene demonstrate significant antimicrobial activity against various bacterial strains, such as Bacillus subtilis and Escherichia coli.

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-bromo-4-methyl-1-(prop-2-yneoxy)benzeneBacillus subtilis32 µg/mL
1-Methoxy-3-(prop-2-yn-1-yloxy)benzeneEscherichia coliTBD
Eugenol derivativesHelicobacter pylori32–64 µg/mL

Medicine

In medicinal chemistry, this compound is being explored for its potential use in drug development. It may act as a pharmacophore due to its ability to interact with biological targets, such as enzymes or receptors. The prop-2-yn-1-yloxy group can undergo metabolic transformations that lead to reactive intermediates with biological effects.

Industrial Applications

In industry, 1-Methoxy-3-(prop-2-yn-1-yloxy)benzene is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new compounds with specific functionalities.

Case Study: Antimicrobial Activity

A study focused on the antimicrobial properties of derivatives containing the prop-2-yne moiety revealed that these compounds exhibit notable inhibitory actions against various bacterial strains. For instance, derivatives were tested against Bacillus subtilis, showing effective inhibition at concentrations as low as 32 µg/mL.

Case Study: Synthesis and Biological Evaluation

Research published in a peer-reviewed journal explored the synthesis of new derivatives from related compounds and evaluated their biological activities. The study highlighted the potential of these derivatives for further development as antimicrobial agents and their efficacy against specific pathogens.

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity, altering cellular signaling pathways, and interacting with DNA and proteins. These interactions lead to changes in cellular processes, such as cell proliferation, apoptosis, and immune response .

Comparison with Similar Compounds

Lithium Carboxylates with Heterocyclic Backbones

  • Lithium(1+) 4-Aminothiazole-2-Carboxylate (C₄H₃LiN₂O₂S): Features a thiazole ring with an amino group at the 4-position and a carboxylate at the 2-position. Applications: Intermediate in pharmaceutical synthesis (e.g., antiviral agents).
  • Lithium(1+) 4-Methoxy-1,2-Oxazole-3-Carboxylate (C₅H₄LiNO₄): Contains an oxazole ring with a methoxy group and carboxylate. Lower molecular weight (149.1 g/mol vs. ~207.5 g/mol for the quinoline analog) and simpler structure may improve thermal stability .

Chloroquinoline Derivatives

  • 4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)quinoline (4k): Synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a melting point of 223–225°C . Bulkier substituents (chlorophenyl, methoxyphenyl) reduce solubility in ethanol compared to the lithium carboxylate, which lacks aromatic substituents .

Physicochemical and Thermochemical Properties

Ionic Radii and Coordination

  • The lithium ion (Li⁺) has an effective ionic radius of 0.76 Å (coordination number 6), influencing its interaction with carboxylate anions .
  • Smaller radius compared to Na⁺ (1.02 Å) or K⁺ (1.38 Å) results in stronger electrostatic interactions, enhancing lattice stability but reducing solubility in nonpolar solvents .

Reaction Thermodynamics

  • Lithium-Ion Solvation: ΔrH° for Li⁺ + 3H₂O → Li⁺·3H₂O is -365 kJ/mol, indicating strong hydration tendencies . The carboxylate’s organic matrix may disrupt solvation, altering reactivity in aqueous environments compared to inorganic salts like LiPF₆ .

Biological Activity

Lithium(1+) ion 4-chloroquinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that demonstrate its efficacy.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of 4-chloroquinoline-3-carboxylic acid with lithium salts such as lithium hydroxide or lithium carbonate. The reaction is performed under controlled conditions to ensure optimal yield and purity. The structural characteristics of this compound allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against a range of pathogens. Research indicates that quinoline derivatives exhibit significant bactericidal effects, which can be attributed to their ability to interfere with bacterial DNA synthesis and function. In particular, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also demonstrated promising anticancer properties in preclinical studies. Its mechanism of action involves modulation of cellular signaling pathways, leading to altered cell proliferation and apoptosis. For instance, lithium ions have been found to influence the Wnt signaling pathway, which is crucial in cancer development and progression. Additionally, this compound may enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Modulation : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular homeostasis.
  • DNA Interaction : It can bind to DNA and alter its structure or function, leading to inhibited replication or transcription.
  • Cell Signaling Alteration : By modulating signaling pathways such as PI3K/Akt and MAPK, the compound influences cell survival and apoptosis .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains with MIC values in the low micromolar range.
Study BAnticancer EfficacyShowed enhanced apoptosis in breast cancer cell lines when combined with standard chemotherapy drugs.
Study CMechanistic InsightsIdentified modulation of the Wnt signaling pathway as a key mechanism for anticancer effects.

Q & A

Q. How can researchers optimize the synthesis of lithium(1+) ion 4-chloroquinoline-3-carboxylate to ensure high purity and yield?

Methodological Answer: Synthesis optimization typically involves evaluating multiple routes, such as (1) direct lithiation of the parent carboxylic acid using lithium hydroxide or carbonate under anhydrous conditions, or (2) ion-exchange reactions starting from sodium or potassium salts. Key parameters include solvent selection (e.g., ethanol or THF), reaction temperature (reflux vs. room temperature), and purification via recrystallization or column chromatography. Monitoring pH during neutralization and using spectroscopic techniques (e.g., FT-IR, NMR) to confirm salt formation are critical . Comparative studies of analogous lithium salts (e.g., lithium 4,6-dichloropyridazine-3-carboxylate) suggest that dual halogen substitution enhances reactivity, which may inform stoichiometric adjustments .

Q. What analytical techniques are recommended for characterizing the structural and electronic properties of this compound?

Methodological Answer: A combination of techniques is advised:

  • X-ray crystallography for resolving crystal packing and lithium coordination geometry (e.g., monodentate vs. bidentate binding to the carboxylate group) .
  • NMR spectroscopy (¹H, ¹³C, and ⁷Li) to confirm the absence of free acid or counterion impurities. ⁷Li NMR is particularly useful for probing lithium’s local environment .
  • Thermogravimetric analysis (TGA) to assess thermal stability and dehydration behavior, especially given lithium’s hygroscopic tendencies .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays aligned with structural analogs’ known activities. For example:

  • Kinase inhibition assays (e.g., JAK/STAT pathways) based on the anti-inflammatory potential of related chlorinated quinoline derivatives .
  • Antimicrobial testing against Gram-positive/negative bacteria and fungi, using microdilution methods to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) to identify baseline anticancer activity . Include positive controls (e.g., doxorubicin) and solvent controls to validate results.

Advanced Research Questions

Q. What mechanistic approaches can elucidate this compound’s interaction with inflammatory pathway targets?

Methodological Answer:

  • Molecular docking studies to predict binding affinities for kinases (e.g., p38 MAPK) using software like AutoDock Vina. Compare results with ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate, where methoxy groups enhance hydrophobic interactions .
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Lithium’s role in modulating electrostatic interactions with catalytic lysine residues should be explored .
  • Gene expression profiling (RNA-seq or qPCR) in treated immune cells to identify downstream targets (e.g., TNF-α, IL-6) .

Q. How does the substitution pattern (e.g., chlorine position) influence reactivity and bioactivity compared to analogs?

Methodological Answer: Perform a comparative analysis using:

  • Computational chemistry (DFT calculations) to evaluate electronic effects of chlorine at position 4 vs. other halogenated derivatives (e.g., 6-iodo or 7-chloro quinolines). Chlorine’s electronegativity may reduce electron density at the carboxylate group, altering lithium’s Lewis acidity .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., methyl, methoxy) and test against shared biological targets. For example, 8-methyl substitution in ethyl 6-iodo-4-oxoquinoline-3-carboxylate reduces anticancer activity, suggesting steric hindrance impacts target engagement .

Q. What experimental strategies address stability challenges during storage and handling?

Methodological Answer:

  • Lyophilization in inert atmospheres (argon) to prevent hydration, as lithium ions exhibit strong affinity for water .
  • Stability-indicating HPLC methods to monitor degradation under stress conditions (heat, light, humidity). For related esters (e.g., ethyl 4-chloro-8-iodoquinoline-3-carboxylate), storage at 2–8°C in amber vials with desiccants preserves integrity .
  • Dynamic vapor sorption (DVS) to quantify hygroscopicity and inform packaging requirements .

Q. How can contradictions in reported biological data for similar compounds be resolved?

Methodological Answer:

  • Meta-analysis of literature data to identify variables such as cell line specificity, assay protocols, or compound purity. For instance, discrepancies in anticancer activity between ethyl 6-iodo-4-oxoquinoline derivatives may arise from differences in iodine’s radiosensitizing effects .
  • Standardized testing frameworks : Collaborate with multi-lab consortia to harmonize protocols (e.g., fixed incubation times, uniform DMSO concentrations).
  • Mechanistic follow-up : If a compound shows high antimicrobial activity but low cytotoxicity, probe for selective membrane disruption via hemolysis assays .

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